

Application Note: A Multi-spectroscopic Approach to the Structural Elucidation of Gnaphaliin

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Compound of Interest

Compound Name:	Gnaphaliin
CAS No.:	33803-42-8
Cat. No.:	B195195

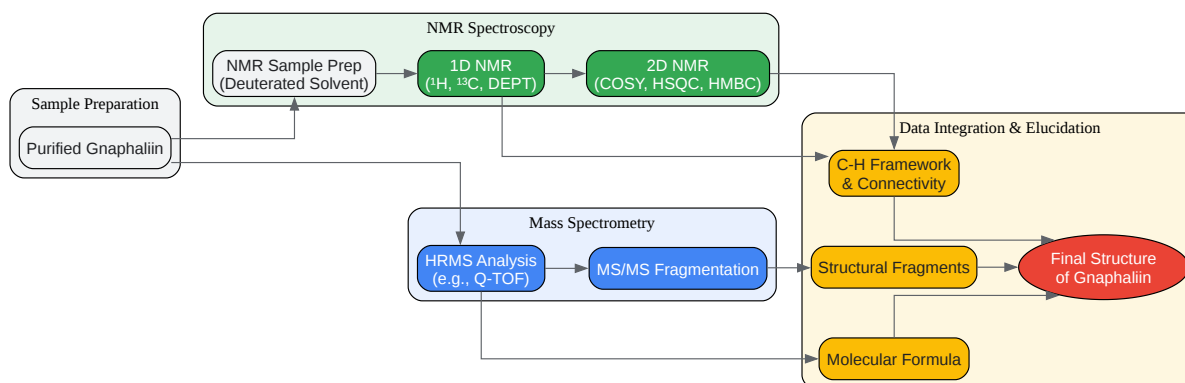
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Audience: Researchers, scientists, and drug development professionals in natural product chemistry, pharmacology, and analytical sciences.

Introduction **Gnaphaliin** is a methoxylated flavonoid found in plants of the Gnaphalium genus, which are used in traditional medicine to treat respiratory ailments.[1] The precise structural characterization of such natural products is a critical prerequisite for understanding their mechanism of action and for further drug development. Historically, the term "**gnaphaliin**" has been ambiguously applied to different isomers, creating confusion in the scientific literature.[1] This application note provides a definitive, in-depth guide to the structural elucidation of **Gnaphaliin A** (5,7-dihydroxy-3,8-dimethoxyflavone) using a synergistic combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. We will demonstrate how these powerful analytical techniques provide orthogonal data that, when integrated, lead to an unambiguous structural assignment.

The overall workflow combines the strengths of each technique: MS provides the elemental composition and key fragmentation clues, while NMR reveals the precise atomic connectivity

and constitution of the carbon-hydrogen framework.



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Caption: Integrated workflow for the structural elucidation of **Gnaphaliin**.

Part 1: Mass Spectrometry – Determining the Molecular Blueprint

Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition of an unknown compound. For flavonoids like **Gnaphaliin**, electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes in-source fragmentation and preserves the molecular ion.^{[2][3]}

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the high-accuracy mass measurement necessary to determine a unique molecular formula, distinguishing it from other potential elemental combinations with the same nominal mass.

Protocol: HRMS Analysis of **Gnaphaliin**

- Sample Preparation: Dissolve ~1 mg of purified **Gnaphaliin** in 1 mL of LC-MS grade methanol.[4][5]
- Instrumentation: Infuse the sample solution into a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.
- Ionization: Acquire spectra in both positive ($[M+H]^+$) and negative ($[M-H]^-$) ion modes for comprehensive analysis.[2] ESI conditions are typically: gas temperature 300 °C, nitrogen flow 10 L/min, nebulizer pressure 35 psi, and capillary voltage 4000 V.[4]
- Data Acquisition: Scan over a mass range of m/z 100–1000.
- Data Analysis: Use the instrument's software to calculate the elemental composition from the exact mass of the most intense molecular ion peak.

Data Presentation: HRMS Results The HRMS analysis provides the molecular formula $C_{17}H_{14}O_6$, consistent with literature values for **Gnaphaliin**.[6][7]

Ion	Observed m/z	Calculated m/z (for $C_{17}H_{14}O_6$)	Mass Error (ppm)	Proposed Molecular Formula
$[M+H]^+$	315.0863	315.0869	-1.9	$C_{17}H_{15}O_6^+$
$[M-H]^-$	313.0718	313.0712	+1.9	$C_{17}H_{13}O_6^-$

Tandem Mass Spectrometry (MS/MS)

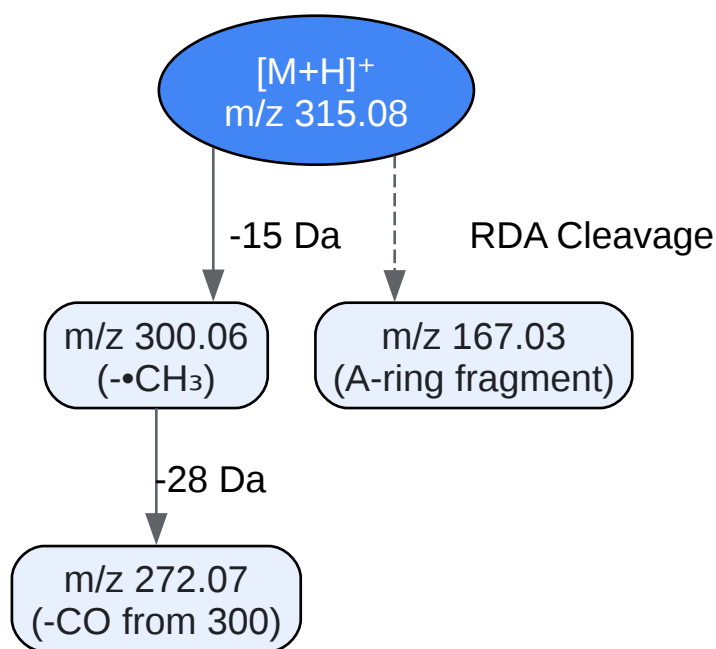
Rationale: MS/MS analysis involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragments. The fragmentation pattern provides invaluable clues about the compound's structure, such as the nature of its core skeleton and the presence of specific functional groups.[8][9]

Protocol: MS/MS Fragmentation Analysis

- Precursor Selection: In the mass spectrometer, isolate the $[M+H]^+$ ion (m/z 315.0863) as the precursor ion.
- Fragmentation: Induce fragmentation using an inert gas (e.g., argon or nitrogen) at varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.[\[10\]](#)
[\[11\]](#)
- Data Acquisition: Record the m/z values of the resulting product ions.

Data Interpretation and Key Fragmentations The fragmentation of flavonoids is well-characterized. Key fragmentation pathways include retro-Diels-Alder (RDA) reactions that cleave the C-ring and neutral losses associated with substituents.[\[3\]](#)[\[11\]](#) For **Gnaphaliin**, notable fragmentations include:

- Loss of a methyl radical ($\bullet\text{CH}_3$): A characteristic fragmentation for methoxy groups, leading to a radical cation.[\[12\]](#)
- Loss of carbon monoxide (CO): Common in flavonoids, often occurring after initial cleavages.[\[11\]](#)
- RDA Fragmentation: Cleavage of the C-ring provides diagnostic ions that help identify the substitution patterns on the A and B rings.[\[3\]](#)



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Caption: Simplified MS/MS fragmentation pathway for **Gnaphaliin** [M+H]⁺.

Data Presentation: Key MS/MS Fragments

Precursor Ion (m/z)	Key Fragment Ion (m/z)	Neutral/Radical Loss (Da)	Proposed Fragment Identity
315.0863	300.0621	15.0242 (•CH ₃)	Loss of a methyl radical from a methoxy group
315.0863	287.0546	28.0317 (CH ₂ O)	Loss of formaldehyde
300.0621	272.0672	27.9949 (CO)	Loss of carbon monoxide
315.0863	167.0339	148.0524	A-ring fragment from RDA, indicating one -OH and one -OCH ₃ group

The MS/MS data strongly suggest a dihydroxy, dimethoxy flavone structure. The fragment at m/z 167 is particularly diagnostic, pointing to the substitution pattern on the A-ring.[12]

Part 2: NMR Spectroscopy – Assembling the Molecular Structure

While MS provides the formula and fragments, NMR spectroscopy is essential for determining the precise atomic connectivity, establishing the complete carbon-hydrogen framework of **Gnaphaliin**.[13]

NMR Sample Preparation Protocol

Rationale: Proper sample preparation is paramount for acquiring high-quality, high-resolution NMR spectra. The choice of solvent is critical for solubility and to avoid overlapping signals.[14] The sample must be free of particulate matter, which can degrade spectral quality.[15]

- Solvent Selection: Choose a deuterated solvent in which **Gnaphaliin** is fully soluble. Dimethyl sulfoxide- d_6 (DMSO- d_6) or Methanol- d_4 are common choices for flavonoids.[16][17]
- Concentration: Weigh 10-15 mg of **Gnaphaliin** for standard ^1H and 2D NMR experiments. A higher concentration (50+ mg) may be needed for a clear ^{13}C spectrum if acquisition time is limited.[18]
- Dissolution: In a small, clean vial, dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent.[19] Gentle vortexing or sonication can aid dissolution.
- Filtration: Draw the solution into a clean glass Pasteur pipette plugged with a small amount of Kimwipe or cotton wool. Filter the solution directly into a clean, high-quality 5 mm NMR tube.[14][19] This removes any suspended impurities.
- Final Check: Ensure the sample height in the tube is at least 5 cm (~0.7 mL).[19] Cap the tube securely and label it clearly.

1D NMR Experiments: ^1H and ^{13}C

Rationale: ^1H NMR provides a map of all hydrogen atoms, while ^{13}C NMR maps the carbon skeleton. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is used

to differentiate between CH₃, CH₂, CH, and quaternary carbons.

- ¹H NMR: Reveals the chemical environment, integration (relative number of protons), and coupling (neighboring protons) for each proton signal.
- ¹³C NMR: Shows a signal for each unique carbon atom, with its chemical shift indicating its electronic environment (e.g., aromatic, carbonyl, aliphatic).

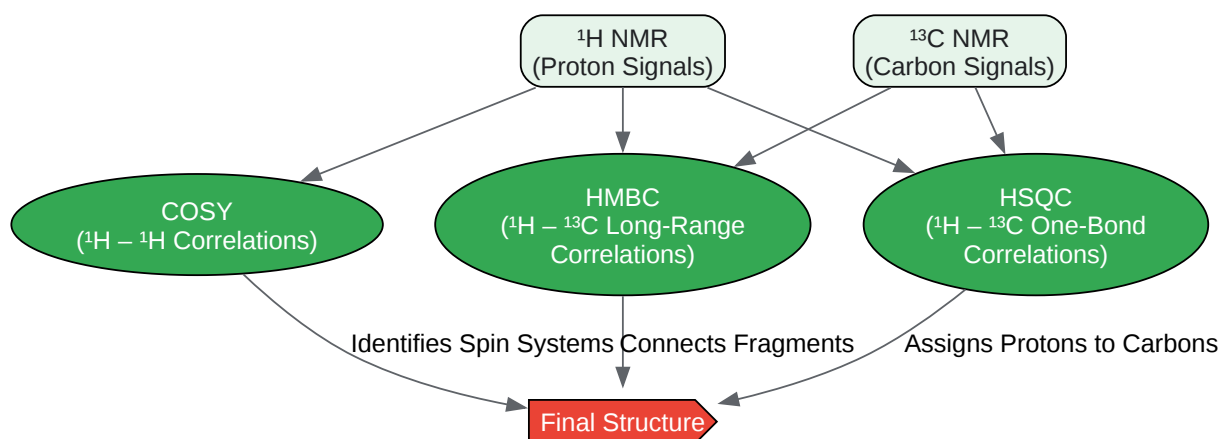
Data Presentation: ¹H and ¹³C NMR Data for **Gnaphaliin** (in DMSO-d₆)

Atom No.	δ ¹ H (ppm), mult., (J in Hz)	δ ¹³ C (ppm)	Carbon Type (DEPT)
2	-	157.1	C
3	-	138.5	C
4	-	176.4	C=O
5	-	152.9	C
6	6.51, s	94.3	CH
7	-	158.8	C
8	-	128.9	C
9	-	152.4	C
10	-	104.2	C
1'	-	130.8	C
2', 6'	8.05, d, (7.5)	128.7	CH
3', 5'	7.55, t, (7.5)	129.1	CH
4'	7.62, t, (7.5)	131.8	CH
3-OCH ₃	3.78, s	60.1	CH ₃
8-OCH ₃	3.89, s	61.2	CH ₃
5-OH	12.45, s	-	-
7-OH	10.90, s	-	-

Note: Chemical shifts are referenced from published data and may vary slightly based on solvent and concentration.

2D NMR Experiments: COSY, HSQC, and HMBC

Rationale: 2D NMR experiments are the cornerstone of structural elucidation, providing unambiguous evidence of atomic connectivity.[20]



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Caption: Logical relationships between key NMR experiments for structure elucidation.

- COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled, typically on adjacent carbons. For **Gnaphaliin**, COSY correlations confirm the connectivity within the B-ring (H-2'/H-3', H-3'/H-4', etc.).[21]
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This allows for the definitive assignment of all protonated carbons.[21][22] For example, it connects the proton signal at 6.51 ppm to the carbon at 94.3 ppm (C-6).
- HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for elucidating the overall molecular structure. It reveals correlations between protons and carbons that are 2-3 bonds away, allowing the connection of individual spin systems and the placement of substituents on quaternary (non-protonated) carbons.[13][21][22]

Key HMBC Correlations for **Gnaphaliin**:

- Placing the Methoxy Groups:

- The protons of the 3-OCH₃ group (δ 3.78) show a correlation to the carbon at C-3 (δ 138.5).
- The protons of the 8-OCH₃ group (δ 3.89) show a correlation to the carbon at C-8 (δ 128.9).
- Connecting the Rings:
 - The H-2'/6' protons (δ 8.05) on the B-ring show a crucial correlation to the C-2 carbon (δ 157.1) of the C-ring, linking the two rings.
 - The H-6 proton (δ 6.51) on the A-ring shows correlations to C-5, C-7, C-8, and C-10, confirming the A-ring structure and the relative positions of its substituents.
- Confirming the Flavone Core:
 - The chelated 5-OH proton (δ 12.45) shows a strong correlation to C-5, C-6, and C-10.
 - Long-range correlations from aromatic protons to the carbonyl carbon C-4 (δ 176.4) confirm the flavone skeleton.

Conclusion: Integrated Structural Assignment

By systematically integrating the data, the unambiguous structure of **Gnaphaliin** is confirmed. HRMS establishes the molecular formula as C₁₇H₁₄O₆. 1D and 2D NMR data provide the complete connectivity map. The ¹H NMR signals confirm the presence of a monosubstituted B-ring, a lone aromatic proton on the A-ring, two methoxy groups, and two hydroxyl groups (one strongly chelated). Key HMBC correlations definitively place the methoxy groups at C-3 and C-8 and connect the A, B, and C rings. Finally, the MS/MS fragmentation pattern, particularly the RDA fragment corresponding to a substituted A-ring, corroborates the structure derived from NMR. This convergent, multi-spectroscopic approach represents the gold standard in natural product chemistry, providing the high-confidence structural data essential for advancing research and development.

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